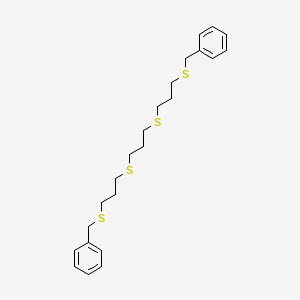
1,15-Diphenyl-2,6,10,14-tetrathiapentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,15-Diphenyl-2,6,10,14-tetrathiapentadecane is an organic compound characterized by the presence of phenyl groups and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,15-Diphenyl-2,6,10,14-tetrathiapentadecane typically involves the reaction of appropriate thiol and phenyl-containing precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,15-Diphenyl-2,6,10,14-tetrathiapentadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,15-Diphenyl-2,6,10,14-tetrathiapentadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,15-Diphenyl-2,6,10,14-tetrathiapentadecane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6,10,14-Tetraoxapentadecane, 1,15-diphenyl-
- 3,6,10,13-Tetrathiapentadecane, 1,15-diphenyl-
Uniqueness
1,15-Diphenyl-2,6,10,14-tetrathiapentadecane is unique due to the specific arrangement of sulfur atoms and phenyl groups within its structure. This configuration imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
184766-89-0 |
|---|---|
Fórmula molecular |
C23H32S4 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
3-[3-(3-benzylsulfanylpropylsulfanyl)propylsulfanyl]propylsulfanylmethylbenzene |
InChI |
InChI=1S/C23H32S4/c1-3-10-22(11-4-1)20-26-18-8-16-24-14-7-15-25-17-9-19-27-21-23-12-5-2-6-13-23/h1-6,10-13H,7-9,14-21H2 |
Clave InChI |
LXNABYWZAQBPAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCCCSCCCSCCCSCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


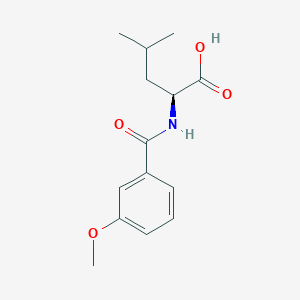

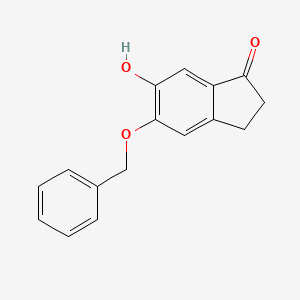
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
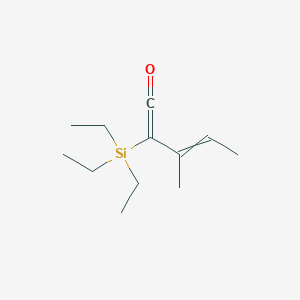
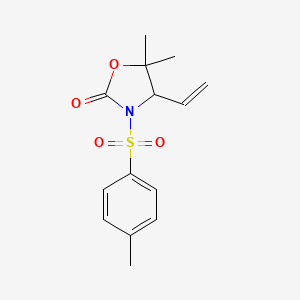

![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)

![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
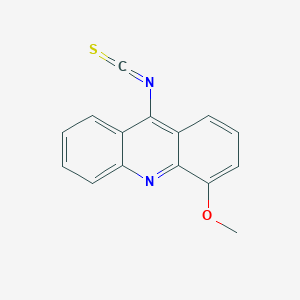
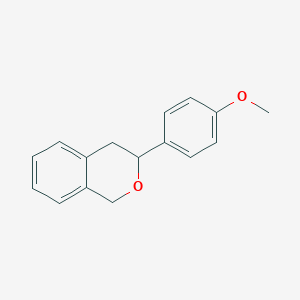
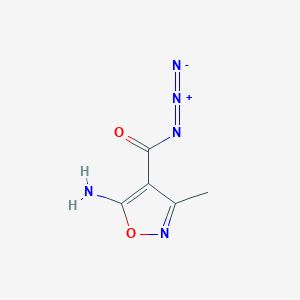
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
